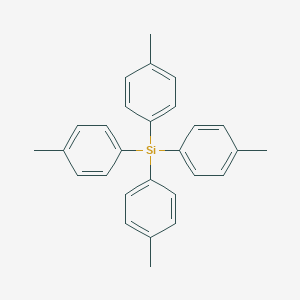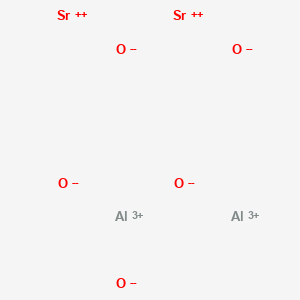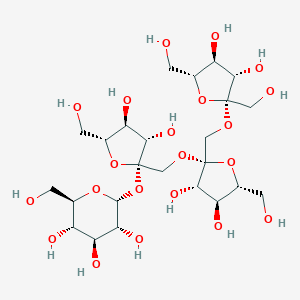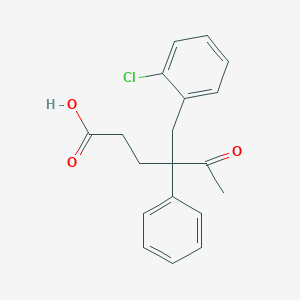![molecular formula Be3Al2(SiO3)6<br>Al2Be3O18Si6 B080958 Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane CAS No. 12428-23-8](/img/structure/B80958.png)
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a chemical compound with the molecular formula Al2B3O10Si3. This compound is also known as alumino-boro-silicate glass and is widely used in various scientific research applications.
Mechanism Of Action
The mechanism of action of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is not fully understood. However, it is known to interact with biological molecules, such as proteins and nucleic acids, and alter their structure and function. This compound has been shown to have antimicrobial, anticancer, and immunomodulatory properties.
Biochemical And Physiological Effects
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In vivo studies have shown that this compound can reduce inflammation and improve tissue regeneration.
Advantages And Limitations For Lab Experiments
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has several advantages for lab experiments. It is a stable and inert material that can withstand high temperatures and harsh chemical environments. It is also biocompatible and can be used in biological systems without causing toxicity or adverse effects. However, the limitations of this compound include its high cost, complex synthesis method, and limited availability.
Future Directions
There are several future directions for the research and development of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane. One direction is to explore its potential as a drug delivery system for targeted therapy. Another direction is to investigate its use as a scaffold for tissue engineering and regenerative medicine. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on biological systems. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a unique and versatile compound with numerous scientific research applications. Its physical and chemical properties make it an ideal material for use in materials science, optics, electronics, and biomedicine. While the mechanism of action of this compound is not fully understood, it has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Further research is needed to fully explore the potential of this compound and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane involves the reaction of aluminum, boron, and silicon compounds at high temperatures. The process is typically carried out in a furnace, where the reactants are heated to temperatures above 1000°C. The resulting product is a glassy material that can be further processed into various forms, such as fibers, sheets, and powders.
Scientific Research Applications
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has numerous scientific research applications due to its unique physical and chemical properties. This compound is widely used in the fields of materials science, optics, electronics, and biomedicine. In materials science, it is used as a high-temperature insulation material, a reinforcement material for composites, and a substrate for thin-film coatings. In optics, it is used as a component in lenses, prisms, and mirrors. In electronics, it is used as a dielectric material in capacitors and as a substrate for electronic circuits. In biomedicine, it is used as a carrier material for drug delivery and as a scaffold for tissue engineering.
properties
CAS RN |
12428-23-8 |
|---|---|
Product Name |
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
Molecular Formula |
Be3Al2(SiO3)6 Al2Be3O18Si6 |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
InChI |
InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 |
InChI Key |
NJJFVOQXYCEZLO-UHFFFAOYSA-N |
SMILES |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Si]1O[Al](O1)O[Si](=O)O[Al]2O[Si](=O)O2 |
Canonical SMILES |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |
Color/Form |
Colorless or green-yellow crystals; hexagonal Colorless, white, blue-green, green-yellow, yellow or blue crystals |
density |
2.64 g/cu cm |
melting_point |
1650 °C |
Other CAS RN |
12428-23-8 1302-52-9 |
Pictograms |
Irritant |
solubility |
Slightly soluble in sulfuric acid under extreme conditions |
synonyms |
Berylium aluminum silicate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



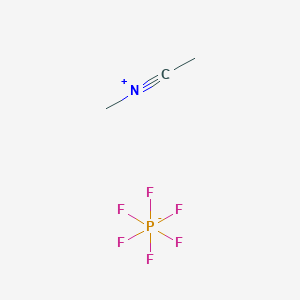
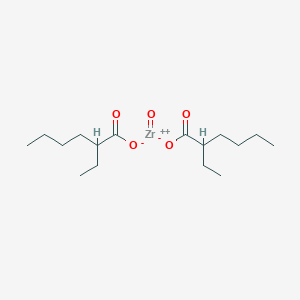
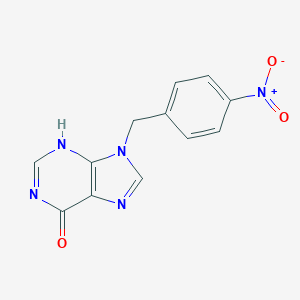
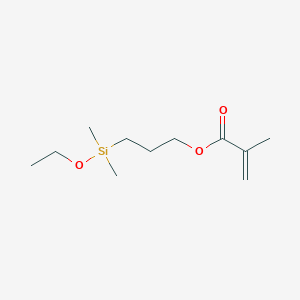
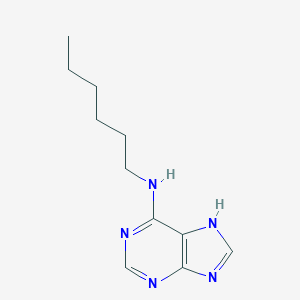
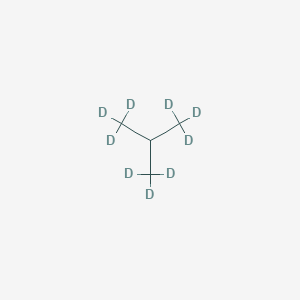
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


